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Compound of Interest

Compound Name: Ethyl 2-amino-3-nitrobenzoate

Cat. No.: B1268256 Get Quote

Ethyl 2-amino-3-nitrobenzoate (CAS No: 61063-11-4) is a substituted aromatic compound

with the chemical formula C₉H₁₀N₂O₄.[1][2] It presents as a yellow solid with a melting point of

approximately 108°C.[1][2] This molecule is not an end-product in itself but serves as a crucial

intermediate in the multi-step synthesis of more complex molecules. Its strategic importance is

most pronounced in the pharmaceutical industry, where the arrangement of its functional

groups—an amine, a nitro group, and an ethyl ester on a benzene ring—provides a versatile

scaffold for constructing advanced heterocyclic systems. Specifically, it is a well-established

precursor for several benzimidazole-class drugs, including antihypertensives like Candesartan

and Azilsartan, as well as certain PARP inhibitors.[3][4][5] This guide provides a detailed

overview of its commercial availability, synthesis protocols, quality control measures, and

primary applications for professionals in research and drug development.

Part 1: Commercial Sourcing and Availability
Ethyl 2-amino-3-nitrobenzoate is readily available from numerous chemical suppliers catering

to both research and industrial needs. It is typically offered in various grades of purity, with

research-grade products commonly exceeding 98% purity. The compound is stable under

standard storage conditions, though it should be kept in a cool, dry place in a tightly sealed

container.

Below is a summary of its typical commercial presentation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1268256?utm_src=pdf-interest
https://www.benchchem.com/product/b1268256?utm_src=pdf-body
https://www.echemi.com/products/pd180914140338-ethyl-2-amino-3-nitro-benzoate.html
https://www.chemicalbook.com/synthesis/ethyl-2-amino-3-nitro-benzoate.htm
https://www.echemi.com/products/pd180914140338-ethyl-2-amino-3-nitro-benzoate.html
https://www.chemicalbook.com/synthesis/ethyl-2-amino-3-nitro-benzoate.htm
https://eureka.patsnap.com/patent-CN103922948A
https://patents.google.com/patent/CN103922948A/en
https://www.guidechem.com/question/what-are-the-applications-of-2-id149222.html
https://www.benchchem.com/product/b1268256?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Typical Specification Notes

CAS Number 61063-11-4

The universally recognized

identifier for this specific

chemical substance.[1][2]

Molecular Formula C₉H₁₀N₂O₄

Comprises 9 carbon, 10

hydrogen, 2 nitrogen, and 4

oxygen atoms.[1][2]

Molecular Weight 210.19 g/mol [2]

Typical Purity ≥98%

Purity levels are commonly

confirmed by suppliers using

HPLC and NMR analysis.[6]

Physical Form Yellow Solid [2]

Standard Quantities 1g, 5g, 25g, 100g, Bulk

Availability ranges from small

lab-scale quantities to larger

bulk orders for process

chemistry.

Key Suppliers
BLD Pharm, ChemicalBook

vendors

Multiple international suppliers

list this compound in their

catalogs.[2][6]

Part 2: Synthesis Protocols and Mechanistic
Rationale
While commercially available, in-house synthesis may be required for specific research or

process development needs. Several synthetic routes have been established, often starting

from more common precursors. The choice of method depends on factors like scale, cost of

starting materials, and required purity.

Method 1: Deprotection of a Boc-Protected Precursor
One of the most direct and high-yielding laboratory methods involves the deprotection of Ethyl

2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate. The tert-butoxycarbonyl (Boc) group is a
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common protecting group for amines due to its stability in many reaction conditions and its

ease of removal under acidic conditions.

Experimental Protocol: Acid-Catalyzed Deprotection

Step 1: Reaction Setup

To a solution of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate (1 g, 3.23 mmol) in

ethyl acetate (20 mL), co-chilled to 0°C under a nitrogen atmosphere.[2] The inert

atmosphere prevents potential side reactions, and the low temperature helps control the

exothermicity of the acid addition.

Step 2: Reagent Addition

Slowly add a pre-prepared 1N solution of HCl in methanol/ethyl acetate dropwise to the

reaction mixture.[2] The acid protonates the Boc group, initiating its cleavage.

Step 3: Reaction Progression

Maintain the solution at 0°C for 5 minutes, then allow it to warm to room temperature and

stir for approximately 64 hours.[2] The reaction progress is monitored by Thin-Layer

Chromatography (TLC) using a cyclohexane/ethyl acetate (2:1) mobile phase to confirm

the consumption of the starting material.[2]

Step 4: Work-up and Neutralization

Upon completion, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to

the mixture to neutralize the excess acid.[2] Extract the aqueous phase several times with

ethyl acetate to ensure all the product is recovered into the organic layer.

Step 5: Isolation and Purification

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄) to remove

residual water, and concentrate the solution under reduced pressure.[2] This process

yields the final product, Ethyl 2-amino-3-nitrobenzoate, as a yellow solid with a reported

yield of 99%.[2]
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DOT Script for Synthesis Workflow

Synthesis Workflow: Boc Deprotection
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Caption: Workflow for the synthesis of Ethyl 2-amino-3-nitrobenzoate.

Method 2: Multi-step Synthesis from 3-Nitrophthalic Acid
For larger-scale industrial production, a route starting from the more accessible 3-nitrophthalic

acid is often employed. This pathway involves several distinct chemical transformations.

Mono-esterification: 3-nitrophthalic acid is reacted with absolute ethanol in the presence of

concentrated sulfuric acid to selectively form the monoester, ethyl 2-carboxy-3-

nitrobenzoate.[3][4]
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Acyl Chloride Formation: The remaining carboxylic acid group is converted into a more

reactive acyl chloride.

Curtius Rearrangement: The acyl chloride is treated with sodium azide to form an acyl azide,

which then undergoes a Curtius rearrangement and hydrolysis to yield the final amine

product, Ethyl 2-amino-3-nitrobenzoate.[3][4] This rearrangement is a classic method for

converting a carboxylic acid into a primary amine with the loss of one carbon atom.

Part 3: Quality Control and Analytical
Characterization
To ensure the suitability of Ethyl 2-amino-3-nitrobenzoate for its intended applications,

particularly in pharmaceutical synthesis, rigorous quality control is essential. A combination of

spectroscopic and chromatographic techniques is used to confirm its identity, purity, and

structural integrity.

Property Value Source

Melting Point 108 °C [1][2]

Boiling Point 350.6 °C at 760 mmHg [1]

Density 1.33 g/cm³ [1]

Refractive Index 1.591 [1]

Flash Point 165.8 °C [1]

Key Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the

molecular structure. The reported spectrum shows characteristic peaks: a triplet for the

methyl protons (CH₃) at 1.40 ppm, a quartet for the methylene protons (OCH₂) at 4.37 ppm,

distinct signals for the three aromatic protons between 6.65 and 8.37 ppm, and a broad

singlet for the amine (NH₂) protons at 8.46 ppm.[2]

Chromatography (HPLC, LC-MS): High-Performance Liquid Chromatography (HPLC) is the

standard method for determining the purity of the compound.[6] When coupled with a Mass
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Spectrometer (LC-MS), it also confirms the molecular weight of the compound (210.19 g/mol

).[2][6]

DOT Script for Quality Control Workflow

Typical Quality Control Workflow

Synthesized Batch of
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Caption: A standard workflow for the analytical validation of the compound.

Part 4: Core Applications in Drug Development
The primary value of Ethyl 2-amino-3-nitrobenzoate lies in its role as a key starting material

for synthesizing heterocyclic compounds. The vicinal arrangement of the amino and nitro

groups allows for the construction of fused ring systems after the reduction of the nitro group.

Precursor to Benzimidazole Drugs:

This compound is a critical intermediate in the synthesis of benzimidazole-based

pharmaceuticals.[3][4] A common synthetic strategy involves:
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Reduction: The nitro group of Ethyl 2-amino-3-nitrobenzoate is reduced to a second amino

group, forming an ethyl 2,3-diaminobenzoate intermediate.

Cyclization: This diamine intermediate is then reacted with an appropriate reagent (e.g., a

carboxylic acid or its derivative) to form the benzimidazole ring system, which is the core

scaffold of drugs like Candesartan.[5]

DOT Script for Application Pathway

Role in Pharmaceutical Synthesis
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Caption: Synthetic utility leading to key pharmaceutical agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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